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Compound of Interest

Compound Name: NVP-DFV890

Cat. No.: B12371032

For Researchers, Scientists, and Drug Development Professionals

NVP-DFV890, also known as DFV890 or IFM-2427, is a potent, selective, and orally active
inhibitor of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome.
Developed by Novartis, this small molecule therapeutic has shown promise in treating a range
of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview
of the discovery, synthesis, mechanism of action, and key experimental protocols associated
with NVP-DFV890.

Discovery and Rationale

The discovery of NVP-DFV890 stemmed from a focused effort to improve upon earlier
generations of NLRP3 inhibitors, such as MCC950. The development strategy involved a
scaffold hopping approach, replacing the sulfonylurea core of previous compounds with a novel
sulfonimidamide motif.[1] This chemical modification was engineered to enhance metabolic
stability and reduce hydrolysis, a common liability of sulfonylureas.[1]

The discovery process began with a high-throughput phenotypic screen to identify inhibitors of
the NLRP3 pathway.[2] This led to the identification of lead compounds that were subsequently
optimized through medicinal chemistry to improve potency, selectivity, and pharmacokinetic
properties. The replacement of a furan unit with a 5-substituted thiazole moiety was a key step
in the evolution of the lead compound to NVP-DFV890, resulting in significantly improved
potency and pharmacokinetic profile.
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Synthesis Pathway

The synthesis of NVP-DFV890 involves a multi-step process culminating in the formation of the
characteristic sulfonimidamide linkage. The following diagram outlines a representative
synthetic route based on published medicinal chemistry literature.
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A representative synthetic pathway for NVP-DFV890.

Reaction Steps: [3] Bromination of a suitable ketone precursor. [4] Hantzsch thiazole synthesis
with a thioamide. [5] Formation of the sulfoximine from the corresponding aniline. [6]
Chlorination of the sulfoximine. [7] Acylation of the indacenamine. [8] Final coupling of the three
key fragments.
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Mechanism of Action

NVP-DFV890 exerts its therapeutic effect by directly inhibiting the NLRP3 inflammasome.[5][9]
The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate
immune system by responding to a wide range of pathogen-associated molecular patterns
(PAMPs) and danger-associated molecular patterns (DAMPS).

Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC (apoptosis-
associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. This
proximity induces the auto-cleavage and activation of caspase-1. Activated caspase-1 then
proteolytically cleaves the pro-inflammatory cytokines pro-interleukin-1f3 (pro-IL-13) and pro-
interleukin-18 (pro-IL-18) into their mature, active forms, IL-13 and IL-18.[4][10] These
cytokines are potent mediators of inflammation.

NVP-DFV890 directly binds to the NACHT domain of NLRP3, locking the protein in an inactive
conformation.[5][9] This prevents the conformational changes required for NLRP3 activation
and subsequent inflammasome assembly, thereby blocking the downstream release of IL-13
and IL-18.
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NLRP3 inflammasome signaling pathway and inhibition by NVP-DFV890.

Quantitative Data
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The following tables summarize key quantitative data for NVP-DFV890 from preclinical and
clinical studies.

Table 1: In Vitro Potency

Assay Cell Line Stimulus IC50 Reference

Human Whole
IL-1B Release LPS 180 nM [2]
Blood

IL-1p Release THP-1 cells LPS + Nigericin 13 nM 2]

Table 2: Pharmacokinetic Parameters in Humans (Phase )

Parameter Value Units Reference
Tmax 1-3 hours [4]
Half-life ~20 hours [2]
Bioavailability Good - [4]

Table 3: Clinical Development Status

Indication Phase Status Reference

Coronary Heart

Disease I Ongoing [3]
Knee Osteoarthritis Il Ongoing [3]
Myeloid Diseases Ib Recruiting [11]
COVID-19 Pneumonia 1l Completed [10]

Key Experimental Protocols

In Vitro NLRP3 Inflammasome Inhibition Assay (THP-1
Cells)
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This protocol describes a common method to assess the in vitro potency of NLRP3 inhibitors.

Experimental Workflow

(Seed THP-1 cells and differentiate with PMA)

:

(Prime cells with LPS (e.g., 1 pg/mL for 3-4 hours))

:

Gre—incubate with NVP-DFV890 (various concentrationsD

:

(Activate NLRP3 with a second stimulus (e.g., Nigericin orATP))

:

Incubate for 1-2 hours

Collect supernatant
(Measure IL-1B levels by ELISA)
(Determine IC50 value)
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Workflow for in vitro NLRP3 inhibition assay.

Methodology:

e Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured in RPMI-1640
medium supplemented with 10% fetal bovine serum and antibiotics. For differentiation into
macrophage-like cells, THP-1 cells are treated with phorbol 12-myristate 13-acetate (PMA)
for 24-48 hours.

e Priming: Differentiated THP-1 cells are primed with lipopolysaccharide (LPS) (e.g., 1 pg/mL)
for 3-4 hours to upregulate the expression of NLRP3 and pro-IL-1[3.

« Inhibitor Treatment: After priming, the cells are washed and incubated with various
concentrations of NVP-DFV890 for 1 hour.

o NLRP3 Activation: The NLRP3 inflammasome is then activated by adding a second stimulus,
such as nigericin (a potassium ionophore) or ATP.

o Cytokine Measurement: After a 1-2 hour incubation, the cell culture supernatant is collected,
and the concentration of secreted IL-1[3 is quantified using a commercial ELISA Kit.

o Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the
IL-1 concentration against the log of the inhibitor concentration and fitting the data to a four-
parameter logistic curve.

Ex Vivo Human Whole Blood Assay

This assay assesses the activity of the compound in a more physiologically relevant matrix.
Methodology:

e Blood Collection: Freshly drawn human whole blood is collected from healthy volunteers into
heparinized tubes.

o Compound Incubation: Aliquots of whole blood are incubated with various concentrations of
NVP-DFV890 for a specified period.

e LPS Stimulation: The blood is then stimulated with LPS to induce cytokine production.
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e Plasma Separation: After incubation, the blood is centrifuged to separate the plasma.

o Cytokine Analysis: The levels of IL-1f3 in the plasma are measured by ELISA.

This in-depth technical guide provides a comprehensive overview of the discovery and
synthesis of NVP-DFV890, a promising NLRP3 inflammasome inhibitor. The provided data,
protocols, and diagrams are intended to be a valuable resource for researchers and
professionals in the field of drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [NVP-DFV890: A Technical Overview of its Discovery
and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12371032#nvp-dfv890-discovery-and-synthesis-
pathway]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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